molecular formula C12H24N2O2 B4736618 N-(4-BUTANAMIDOBUTYL)BUTANAMIDE

N-(4-BUTANAMIDOBUTYL)BUTANAMIDE

Cat. No.: B4736618
M. Wt: 228.33 g/mol
InChI Key: MWJWOBJZDCOSGI-UHFFFAOYSA-N
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Description

N-(4-Butanamidobutyl)butanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is structurally composed of two butanamide groups connected via a butyl chain. Amides generally have high boiling and melting points due to their ability to form hydrogen bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butanamidobutyl)butanamide can be achieved through a multi-step process. One common method involves the amidation reaction between butanoyl chloride and butylamine. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

    Formation of Butanoyl Chloride: Butanoic acid is reacted with thionyl chloride (SOCl₂) to form butanoyl chloride.

    Amidation Reaction: Butanoyl chloride is then reacted with butylamine in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Butanamidobutyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Various nucleophiles like amines or alcohols under appropriate conditions.

Major Products

Scientific Research Applications

N-(4-Butanamidobutyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-Butanamidobutyl)butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Butanamidobutyl)butanamide is unique due to its structure, which features two butanamide groups connected by a butyl chain. This structure imparts distinct physicochemical properties and reactivity compared to simpler amides. Its ability to form multiple hydrogen bonds and its larger molecular size make it suitable for specific applications in research and industry .

Properties

IUPAC Name

N-[4-(butanoylamino)butyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-3-7-11(15)13-9-5-6-10-14-12(16)8-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJWOBJZDCOSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCCCNC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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